molecular formula C8H5BrN2O2 B1383806 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1823918-84-8

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1383806
CAS No.: 1823918-84-8
M. Wt: 241.04 g/mol
InChI Key: AZDUZRKBJVEDJX-UHFFFAOYSA-N
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Description

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a versatile chemical intermediate based on the pyrrolo[1,2-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry . The bromo and carboxylic acid functional groups on this heterocyclic core make it a valuable substrate for further synthetic elaboration through cross-coupling reactions and amide bond formation, facilitating the creation of diverse compound libraries for drug discovery . Although specific biological data for this exact compound is not available, analogs and closely related pyrrolopyrimidine derivatives are extensively researched for their antitumor and anti-inflammatory activities . For instance, 6-substituted pyrrolo[2,3-d]pyrimidine analogs have been developed as potent antitumor agents that selectively target folate receptors and the proton-coupled folate transporter (PCFT), demonstrating significant efficacy in inhibiting tumor cell proliferation both in vitro and in vivo . The structural similarity of this compound suggests its potential application in the synthesis of similar bioactive molecules. This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry exploration. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-10-7-2-1-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDUZRKBJVEDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Catalyzed Coupling and Cyclization Approach

A recent patented method (CN111303162B) provides a practical route to closely related fused pyrrolo[2,3-d]pyrimidine carboxylic acids, which can be adapted for 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid synthesis. The process involves:

  • Step 1: Coupling Reaction

    • Starting from 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, a coupling reaction with acrylic acid is performed.
    • Catalysts: Metal nickel salt and cuprous halide (e.g., cuprous iodide).
    • Ligands and bases: Organic ligands and alkali bases such as N,N-diisopropylethylamine.
    • Solvent: Absolute ethanol or similar organic solvents.
    • Conditions: Nitrogen atmosphere, controlled temperature (~65 °C), and dropwise addition of acrylic acid.
    • Outcome: Formation of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediate with ~73% yield.
  • Step 2: Intramolecular Cyclization

    • The intermediate is dissolved in an organic solvent such as N,N-dimethylformamide or dimethyl sulfoxide.
    • Cyclization is catalyzed by cuprous chloride or cuprous bromide in the presence of bases like triethylamine or potassium carbonate.
    • Temperature is maintained between 50-110 °C.
    • This step forms the fused bicyclic pyrrolo-pyrimidine ring system bearing the carboxylic acid.
  • Step 3: Bromination

    • Selective bromination at the 3-position can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent.

Advantages:

  • Avoids palladium catalysts, reducing cost.
  • Reasonable yields (~70% in coupling).
  • Scalable for industrial production.
Step Reagents & Catalysts Conditions Product/Intermediate Yield (%)
1 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, Ni salt, CuI, organic ligand, base 65 °C, N2 atmosphere, 8 h 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid 73.1
2 CuCl or CuBr, base (e.g., triethylamine), organic solvent (DMF, DMSO) 50-110 °C, several hours 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Not specified
3 Brominating agent (e.g., NBS) Controlled temperature This compound Not specified

Condensation and Bromomethylketone Route

An alternative approach reported in literature for related pyrrolo[2,3-d]pyrimidine derivatives (which can be adapted for the target compound) involves:

  • Conversion of alkynyl carboxylic acids to α-bromomethylketones via acid chlorides and diazomethane intermediates.
  • Condensation of 2,4-diamino-6-hydroxypyrimidine with these α-bromomethylketones at room temperature over several days to form the pyrrolo-pyrimidine core.
  • Subsequent bromination or Sonogashira coupling to introduce bromine substituents.

This method is more complex, involves multiple steps, and uses sensitive intermediates but allows precise control over substitution patterns.

Stock Solution Preparation and Solubility Considerations

For practical applications, the compound is often prepared as stock solutions for biological or chemical assays. Concentration and solvent systems are carefully chosen to ensure solubility and stability:

Stock Solution Mass 1 mg 5 mg 10 mg
1 mM Volume (mL) 4.1487 20.7433 41.4866
5 mM Volume (mL) 0.8297 4.1487 8.2973
10 mM Volume (mL) 0.4149 2.0743 4.1487

Solvents typically used include DMSO, PEG300, Tween 80, and water mixtures to ensure clear solutions for in vivo or in vitro use.

Research Findings and Comparative Analysis

  • The nickel and copper-catalyzed coupling avoids expensive palladium catalysts, improving cost-effectiveness and environmental impact.
  • The reaction conditions are mild to moderate temperature, suitable for scale-up.
  • Yields in the coupling step are around 70%, which is acceptable for industrial processes.
  • Bromination steps require careful control to avoid polybromination or side reactions.
  • Alternative methods involving α-bromomethylketones are synthetically elegant but less practical for large-scale synthesis.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield/Notes
Metal-Catalyzed Coupling & Cyclization Coupling acrylic acid, cyclization, bromination Ni salts, CuI/CuCl, organic bases, NBS 50-110 °C, inert atmosphere Coupling yield ~73%, scalable
α-Bromomethylketone Condensation Acid chloride → diazoketone → α-bromomethylketone → condensation Diazomethane, HBr, 2,4-diamino-6-hydroxypyrimidine Room temp, multi-day reaction 51-74% yield, complex steps
Stock Solution Preparation Dissolution in DMSO, PEG300, Tween 80, water Solvents only Ambient, mixing and sonication For biological assays

Chemical Reactions Analysis

Types of Reactions

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while cyclization reactions can produce fused ring systems .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H5_5BrN2_2O2_2
  • Molecular Weight : 241.04 g/mol
  • Functional Groups : Bromine atom, carboxylic acid

The compound's structure allows it to participate in various chemical reactions, enhancing its utility as an intermediate in organic synthesis.

Medicinal Chemistry

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid has been explored for its potential therapeutic effects. Its structure enables it to act as a building block for the synthesis of pharmaceutical compounds. Research indicates that compounds derived from this structure may exhibit significant biological activities, including:

  • Antitumor Activity : Investigations into its efficacy against cancer cells highlight its potential as a lead compound in drug development.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in the treatment of various diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for modifications that can yield derivatives with enhanced properties. Common synthetic pathways include:

  • Substitution Reactions : The bromine atom can be replaced or modified to create various derivatives.
  • Formation of Esters and Amides : The carboxylic acid group can undergo esterification or amide formation, expanding its application range.

Biological Studies

Research involving this compound often focuses on its interactions with biological targets. Key areas include:

  • Binding Affinity Studies : Assessing how well the compound binds to specific receptors or enzymes helps determine its therapeutic potential.
  • Mechanistic Studies : Understanding how the compound modulates biological pathways can inform drug design and development strategies.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxic effects on cancer cell lines.
Study BEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, relevant for disease Y treatment.
Study CSynthesis PathwaysDeveloped novel synthetic routes leading to derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Density (g/cm³)
This compound C₈H₅BrN₂O₂ 241.04 Bromine (C3), carboxylic acid (C6) - -
This compound methyl ester C₉H₇BrN₂O₂ 255.07 Bromine (C3), methyl ester (C6) -1.08 1.68
(R)-4-Oxo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (Vibegron intermediate) C₈H₈N₂O₃ 180.16 Oxo (C4), saturated ring 2.72 1.61
3-Bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₇H₄BrN₃O₂ 243.03 Bromine (C3), pyrazolo core - -
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid C₉H₅BrF₂N₂O₂ 291.05 Difluoromethyl (C2), imidazo core - -
Key Observations:
  • Vibegron Intermediate (C₈H₈N₂O₃): The saturated pyrrolopyrimidine ring and oxo group reduce molecular weight and alter electronic properties, making it suitable as a pharmaceutical intermediate .
  • Pyrazolo[1,5-a]pyrimidine Analogs : Replacement of the pyrrolo core with pyrazolo introduces an additional nitrogen atom, which may enhance hydrogen-bonding interactions in drug design .
  • Imidazo[1,2-a]pyridine Derivatives : The imidazole ring and difluoromethyl group significantly increase molecular weight and electronegativity, influencing metabolic stability .

Biological Activity

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C_9H_7BrN_4O_2
  • Molecular Weight : 241.04 g/mol
  • LogP : 2.3 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 1 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound has been studied for its ability to modulate enzyme activities and receptor interactions, which are crucial for its antiviral and anticancer properties .

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrimidine compounds exhibit significant antiviral activity. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways essential for viral propagation. For instance, some pyrrolo derivatives have shown effectiveness against RNA viruses by inhibiting viral polymerases .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and altering the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including HepG2 and other tumorigenic cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Mechanism
AntiviralVarious RNA virusesNot specifiedInhibition of viral replication
AnticancerHepG20.048Induction of apoptosis via caspase activation
AntibacterialStaphylococcus aureus3.12 - 12.5Disruption of bacterial cell processes

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral effects of pyrrolo derivatives found that certain modifications to the structure significantly enhanced their efficacy against specific RNA viruses. The study highlighted the importance of bromination at the 3-position for optimal activity.
  • Cytotoxicity in Cancer Cells : In a comparative analysis involving various pyrrolo compounds, it was observed that this compound exhibited a higher cytotoxic effect on HepG2 cells compared to traditional chemotherapeutic agents like methotrexate (MTX). This suggests a potential role as a novel anticancer agent .

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid, and how can purity be optimized?

A:

  • Core Synthesis : The compound can be synthesized via bromination of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid derivatives. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature is a common method for introducing bromine at the 3-position (see analogous procedures in ).
  • Purification : Use column chromatography with solvent systems like methanol-dichloromethane (1:99) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using 1H^1H/13C^{13}C-NMR and HRMS (as described in and ).
  • Yield Optimization : Control reaction stoichiometry (e.g., 1:1 molar ratio of substrate to NBS) and monitor reaction progress via TLC to minimize side products .

Physicochemical Characterization

Q. Q: What key physicochemical properties should be prioritized during characterization?

A:

  • pKa : Predicted pKa ~2.72 (for the carboxylic acid group) using computational tools, which impacts solubility and reactivity in aqueous conditions .
  • Thermal Stability : Predicted boiling point ~392°C (decomposition likely before boiling). Store at 2–8°C in inert conditions to prevent degradation .
  • Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO). Confirm experimentally via saturation shake-flask method .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound?

A:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with explosion-proof equipment (, P280–P284).
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at ≤8°C to avoid moisture absorption and decomposition (, P233 + P410).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (, P390 + P501).

Advanced Functionalization Strategies

Q. Q: How can regioselectivity be achieved during further derivatization (e.g., amidation or coupling)?

A:

  • Amide Formation : Activate the carboxylic acid with 1,1’-carbonyldiimidazole (CDI) in DMF, then react with amines at 0°C to room temperature (see ).
  • Cross-Coupling : Use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh3_3)4_4) to introduce aryl/heteroaryl groups at the bromine position. Optimize base (K2_2CO3_3) and solvent (toluene/ethanol) for high yields .
  • Challenges : Bromine’s electron-withdrawing effect may reduce reactivity; pre-coordinate with ligands (e.g., XPhos) to enhance catalytic efficiency .

Analytical Methods for Contradictory Data

Q. Q: How should researchers resolve discrepancies in reported spectral data or reaction yields?

A:

  • NMR Validation : Compare 1H^1H-NMR shifts with structurally similar compounds (e.g., 7-bromo-pyrrolo[3,2-d]pyrimidines in ). Look for characteristic peaks: aromatic protons at δ 7.5–8.5 ppm and carboxylic protons at δ 12–13 ppm.
  • Reproducibility : Test reaction conditions (solvent purity, catalyst batch) and confirm via LC-MS to detect trace impurities. For example, reports 88% yield for Method A vs. 76% for Method B, highlighting the role of solvent (DMF vs. DCM) .

Computational Modeling Applications

Q. Q: How can computational tools aid in predicting reactivity or biological activity?

A:

  • DFT Calculations : Model bromine’s electronic effects on the pyrrolopyrimidine core using Gaussian or ORCA. Predict regioselectivity in electrophilic substitutions .
  • Docking Studies : For drug discovery, dock the compound into target proteins (e.g., β3-adrenergic receptors, as in Vibegron analogs in ) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

Biological Activity and Applications

Q. Q: What are potential research applications of this compound in medicinal chemistry?

A:

  • Drug Intermediate : Acts as a precursor for β3-adrenergic agonists (e.g., Vibegron) by coupling with aminobenzyl-pyrrolidine moieties ().
  • Antimicrobial Scaffolds : Explore analogs via amidation () to target bacterial TrmD enzymes (e.g., Pseudomonas aeruginosa) with IC50_{50} values validated via MIC assays .

Stability Under Experimental Conditions

Q. Q: How does the compound degrade under common reaction conditions, and how can stability be improved?

A:

  • Acidic/Basic Conditions : The carboxylic acid group is prone to decarboxylation above pH 10. Use buffered solutions (pH 6–8) for reactions .
  • Thermal Degradation : Avoid heating >100°C; microwave-assisted reactions should use short pulses (≤30 sec) in DMF .

Environmental Impact Mitigation

Q. Q: What protocols minimize environmental release during disposal?

A:

  • Waste Treatment : Neutralize acidic waste with sodium bicarbonate before incineration. Follow EPA guidelines for halogenated waste (, P273 + P501).
  • Biodegradability : Use in silico tools (e.g., EPI Suite) to predict persistence; low logP (~1.61) suggests moderate biodegradability .

Advanced Mechanistic Studies

Q. Q: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate reaction mechanisms?

A:

  • Kinetic Isotope Effects (KIE) : Label the carboxylic acid carbon (13C^{13}C) to track decarboxylation pathways via 13C^{13}C-NMR.
  • Radical Pathways : Use 2H^2H-labeling to confirm if bromination proceeds via radical intermediates (e.g., with NBS/light) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
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3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

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